3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one family, a heterocyclic scaffold notable for its fused triazole and pyrimidine rings. The structure features a 3-(3-methylphenyl) substituent at position 3 and a 6-(2-oxopropyl) group at position 4. The 2-oxopropyl moiety introduces a ketone functional group, which may influence electronic properties and hydrogen-bonding interactions.
Properties
IUPAC Name |
3-(3-methylphenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-9-4-3-5-11(6-9)19-13-12(16-17-19)14(21)18(8-15-13)7-10(2)20/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMMKORJGYDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-4-methylaminopyrimidine with nitrous acid, followed by catalytic reduction using palladium on magnesium oxide . Another approach includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Catalytic reduction can be performed using palladium on magnesium oxide.
Substitution: The compound can undergo substitution reactions, particularly at the triazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid, palladium on magnesium oxide, and dibenzoylacetylene . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines, including this compound, have shown promising anticancer properties.
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. For example, studies have demonstrated that certain triazolopyrimidine derivatives can significantly reduce tumor growth in various cancer models .
- Case Studies : In vivo studies have highlighted compounds similar to this one demonstrating reduced tumor sizes in mouse models when treated with the compound .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens.
- Antitubercular Activity : A study found that related compounds exhibited inhibitory effects against Mycobacterium tuberculosis. Specifically, derivatives tested showed effectiveness against both H37Rv and multidrug-resistant strains at concentrations as low as 10 μg/mL .
Antiviral Potential
There is emerging evidence suggesting that triazolopyrimidine derivatives may possess antiviral properties. Research is ongoing to evaluate their effectiveness against viral infections.
Synthetic Routes
The synthesis of 3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. A common method includes:
- Reagents : The reaction often utilizes appropriate triazole and pyrimidine derivatives.
- Conditions : Controlled temperature and pressure settings are maintained to ensure high yield and purity.
- Techniques : Advanced purification techniques such as chromatography are employed to isolate the desired product .
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and proteins involved in cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but initial studies suggest significant potential in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, physicochemical properties, and biological activities of analogous compounds:
Notes:
- Substitution Position: 3-Substituted derivatives (e.g., target compound) are associated with lower toxicity compared to 2-substituted analogs, which may act as adenosine receptor antagonists .
- Electronic Effects : The 2-oxopropyl group in the target compound introduces a ketone, leading to a C=O IR stretch (~1680 cm⁻¹), comparable to similar compounds (1645–1680 cm⁻¹) .
- Solubility : Glycoside derivatives (e.g., compound in ) exhibit enhanced aqueous solubility due to hydroxyl groups, whereas alkyl/aryl substituents (e.g., hexyl in ) increase lipophilicity .
- Molecular Weight : Higher molecular weights (e.g., 475.47 in ) correlate with reduced bioavailability but improved target binding in some cases .
Case Study: Toxicity and Regioselectivity
- 3-Substituted vs. 2-Substituted : 3-Alkyl/aryl derivatives (e.g., target compound) demonstrate low toxicity, while 2-substituted analogs (e.g., 2-(4-chlorophenyl) in ) show varied bioactivity, including receptor antagonism .
Key Research Findings
- Synthetic Routes : The target compound can be synthesized via nucleophilic substitution and cyclization, akin to methods used for glycoside derivatives in and .
- Crystallography : Triazolopyrimidine cores in analogs (e.g., ) are highly planar, suggesting strong conjugation and stability .
- Pharmacokinetics : The 2-oxopropyl group may confer intermediate solubility between hydrophilic glycosides and lipophilic alkyl chains, balancing absorption and distribution .
Biological Activity
3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections summarize its biological activity based on diverse research findings.
- Molecular Formula : C14H13N5O2
- Molecular Weight : 283.2853 g/mol
- CAS Number : 893938-41-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes and receptors involved in various biological pathways. For instance, it may modulate signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
Research has shown that derivatives of triazolopyrimidine compounds exhibit significant antimicrobial properties. A study evaluating various triazolopyrimidine derivatives reported that compounds similar to 3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one demonstrated potent antibacterial effects against various strains of bacteria. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring enhanced antimicrobial efficacy .
Anticancer Activity
In vitro studies have demonstrated that 3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits cytotoxic effects against several cancer cell lines. Notably, it has been shown to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Study 1: Antimicrobial Evaluation
A series of experiments evaluated the antimicrobial activity of triazolopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with the triazolo-pyrimidine core exhibited significant inhibition zones in disc diffusion assays compared to controls. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL for effective compounds .
Study 2: Anticancer Properties
In a study assessing the anticancer potential of various triazolopyrimidine derivatives, 3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one was tested against breast cancer cell lines (MCF-7). The compound showed an IC50 value of approximately 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with this compound .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Structure A | MIC = 20 µg/mL | IC50 = 25 µM |
| Compound B | Structure B | MIC = 15 µg/mL | IC50 = 30 µM |
| 3-(3-methylphenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one | Structure C | MIC = 25 µg/mL | IC50 = 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
